2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid
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Overview
Description
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid (DFEBA) is a synthetic organic compound of the piperidine family. It is a colorless, odorless, and water-soluble solid that has a variety of applications in the scientific field. DFEBA is used in a wide range of research applications, such as biochemical and physiological studies, as well as in laboratory experiments.
Scientific Research Applications
Synthesis and Intermediates
Research has been conducted on related piperidine derivatives, focusing on their synthesis and potential as intermediates in various chemical processes. For example, piperidine-4-carboxylic acid was used in the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, demonstrating the utility of these compounds in complex chemical syntheses and the production of intermediates with potential pharmaceutical applications (Zheng Rui, 2010).
Enzyme Inhibition
Compounds related to 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid have been explored for their potential as enzyme inhibitors. For instance, derivatives of piperazine and piperidine were synthesized and evaluated as non-selective inhibitors of acetyl-CoA carboxylase 1/2, indicating potential applications in the modulation of metabolic pathways and the treatment of metabolic disorders (Tomomichi Chonan et al., 2011).
Antimicrobial Activity
Research has also been conducted on fluoroquinolone derivatives of piperidine, investigating their antimicrobial properties. Specifically, novel fluoroquinolone derivatives were synthesized and assessed for their antibacterial and antifungal activities, showcasing the potential of piperidine derivatives in the development of new antimicrobial agents (S. Srinivasan et al., 2010).
Chemoenzymatic Applications
Piperidine-based derivatives have also been explored in chemoenzymatic processes. Research focusing on the enantioselectivities of lipase-catalyzed reactions with piperidylacetic acid and piperidinecarboxylic acid derivatives demonstrated the potential of these compounds in enantioselective syntheses, important for producing pharmaceuticals and other chiral compounds (Arto Liljeblad et al., 2007).
Impurity Analysis in Pharmaceuticals
The identification and characterization of impurities in pharmaceuticals are crucial for drug safety and efficacy. Research on the impurities of the anti-diabetic drug Repaglinide, which included piperidine derivatives, underlines the importance of thorough impurity profiling in pharmaceutical quality control (Prasad Kancherla et al., 2018).
Properties
IUPAC Name |
2-[4-(1,1-difluoroethyl)piperidin-1-yl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO2/c1-3-9(10(15)16)14-6-4-8(5-7-14)11(2,12)13/h8-9H,3-7H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWYXYUREORSTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCC(CC1)C(C)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.